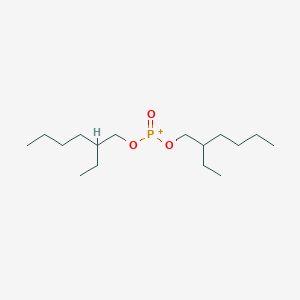

Phosphite de bis(2-éthylhexyle)

Vue d'ensemble

Description

Bis(2-ethylhexyl) phosphite: is an organophosphorus compound with the molecular formula C16H35O3P . It is commonly used as a stabilizer in the production of polymers and as an antioxidant in various industrial applications. The compound is known for its ability to scavenge free radicals and prevent the degradation of materials, making it valuable in the manufacturing of plastics and other synthetic materials .

Applications De Recherche Scientifique

Intermediate in Organic Reactions

BEHP serves as a key intermediate in various organic reactions. Its reactive phosphorus atom allows it to participate in substitution reactions, leading to the formation of other phosphite esters or phosphoric acid derivatives. This versatility makes it a valuable reagent in synthetic organic chemistry .

Simulant for Nerve Agents

In scientific research, BEHP is often employed as a simulant for the nerve agent VX . This application allows researchers to study chemical behaviors and reactions relevant to toxic agents without the associated risks. The compound's stability and reactivity make it suitable for simulating various scenarios involving nerve agents .

Environmental Impact and Safety

BEHP's environmental fate has been evaluated due to its widespread use. It is considered readily biodegradable, reducing concerns about long-term environmental persistence. However, careful handling is necessary due to its toxicological profile, which necessitates adherence to safety guidelines during industrial applications .

Case Study 1: Application in PVC Production

A study highlighted the effectiveness of BEHP as an antioxidant in PVC formulations, showing significant improvements in thermal stability compared to formulations without phosphites. The incorporation of BEHP resulted in enhanced material longevity under thermal stress conditions.

Case Study 2: Research on Antimutagenic Effects

Research conducted on related phosphates demonstrated that certain derivatives exhibited significant antimutagenic activity against sodium azide-induced mutations in Salmonella typhimurium. These findings suggest that further exploration into BEHP's biological effects could yield beneficial insights into its potential health impacts.

Mécanisme D'action

Target of Action

Bis(2-ethylhexyl) phosphite, also known as HDEHP or HDEHPA, is an organophosphorus compound . It is primarily used as a lubricant additive, antiwear additive, and surfactant . The primary targets of this compound are the components of the systems where it is applied, such as metal surfaces in the case of lubricant and antiwear applications .

Mode of Action

The compound interacts with its targets by forming a protective layer on the surfaces, reducing friction and wear . In its role as a surfactant, it reduces surface tension, enhancing the spreading and wetting properties of liquids .

Biochemical Pathways

It’s known that the compound can facilitate the transport of chromium (iii) through activated composite membranes .

Result of Action

The primary result of Bis(2-ethylhexyl) phosphite’s action is the reduction of friction and wear in mechanical systems, and the enhancement of liquid properties in its role as a surfactant . In the context of metal extraction, it aids in the separation and extraction of metals like rare earth elements and uranium .

Action Environment

The efficacy and stability of Bis(2-ethylhexyl) phosphite can be influenced by various environmental factors. For instance, temperature can affect its viscosity and, consequently, its effectiveness as a lubricant . Furthermore, its stability could be affected by exposure to air and light, necessitating storage in a cool, dark environment .

Disclaimer: This information is based on the current understanding and usage of Bis(2-ethylhexyl) phosphite in industrial applications. The compound may have different effects in biological systems, and caution is advised when handling and using the compound due to its potential for causing skin and eye irritation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 2-ethylhexanol. The reaction typically involves the following steps:

Addition of Phosphorus Trichloride: Phosphorus trichloride is added to a solution of 2-ethylhexanol in the presence of a catalyst.

Reaction Conditions: The mixture is heated to a temperature range of 50-70°C and stirred for several hours to ensure complete reaction.

Purification: The resulting product is purified through distillation or recrystallization to obtain pure bis(2-ethylhexyl) phosphite.

Industrial Production Methods: In industrial settings, bis(2-ethylhexyl) phosphite is produced on a larger scale using similar methods. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The industrial production process may also include additional steps such as solvent extraction and filtration to remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2-ethylhexyl) phosphite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bis(2-ethylhexyl) phosphate.

Hydrolysis: In the presence of water, bis(2-ethylhexyl) phosphite can hydrolyze to form phosphorous acid and 2-ethylhexanol.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

Substitution Reagents: Halogens such as chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Bis(2-ethylhexyl) phosphate: Formed through oxidation.

Phosphorous acid and 2-ethylhexanol: Formed through hydrolysis.

Comparaison Avec Des Composés Similaires

Bis(2-ethylhexyl) phosphate: An organophosphorus compound used as a plasticizer and metal extractant.

Di(2-ethylhexyl) phosphite: Similar in structure and used as a stabilizer in polymers.

Tris(2-ethylhexyl) phosphate: Used as a flame retardant and plasticizer.

Uniqueness: Bis(2-ethylhexyl) phosphite is unique in its specific antioxidant properties and its ability to stabilize free radicals. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both industrial and scientific research .

Activité Biologique

Bis(2-ethylhexyl) phosphite (BEHP) is an organophosphorus compound frequently utilized in various industrial applications, including as a plasticizer and stabilizer in polymers. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews the biological effects of BEHP, focusing on its antibacterial, larvicidal, and toxicological properties, supported by case studies and relevant research findings.

- Chemical Formula : CHOP

- Molecular Weight : 246.33 g/mol

- CAS Number : 3658-48-8

Biological Activity Overview

Research has highlighted several biological activities associated with BEHP, including:

- Antibacterial Activity :

- Larvicidal Activity :

- Enzyme Inhibition :

- Genotoxicity :

Toxicological Profile

The toxicity of BEHP has been evaluated through various studies:

- Acute Toxicity :

- Chronic Effects :

Ecotoxicological Impact

BEHP is highly toxic to aquatic organisms and poses risks for long-term environmental effects:

- Aquatic Toxicity :

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial activity of BEHP extracted from Lactiplantibacillus plantarum. The results indicated that BEHP could serve as a natural antibacterial agent, potentially useful in food preservation and medical applications .

Case Study 2: Larvicidal Potential

In another study focusing on vector control, BEHP was tested against Culex quinquefasciatus larvae. The findings support its use as a biopesticide due to its high efficacy at low concentrations .

Research Findings Summary Table

Propriétés

IUPAC Name |

bis(2-ethylhexoxy)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O3P/c1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMKQJQJURXYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO[P+](=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044927 | |

| Record name | Bis(2-ethylhexyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; Insoluble in water; [HSDB] | |

| Record name | Phosphonic acid, bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

150 °C at 1 mm Hg, Boiling point: 309 °C (Extrapolated) | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, hydrolyzes very slowly; miscible with most common organic solvents | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.93 g/cu cm at 25 °C | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Vapor specific gravity: 10.6 | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000058 [mmHg], 0.000058 mm Hg at 25 °C | |

| Record name | Bis(2-ethylhexyl) hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Mobile, colorless liquid | |

CAS No. |

3658-48-8 | |

| Record name | Bis(2-ethylhexyl) hydrogen phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl) phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9H3L1N82V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Bis(2-ethylhexyl) phosphite used as a simulant for chemical warfare agents?

A1: Bis(2-ethylhexyl) phosphite is structurally similar to VX, a potent nerve agent. [, ] This similarity allows researchers to study the behavior and reactions of the simulant in a safer environment, providing valuable insights into the potential decontamination and degradation pathways of actual chemical weapons.

Q2: What are the advantages of using ionic liquids to study Bis(2-ethylhexyl) phosphite reactions?

A2: The papers highlight several advantages of using ionic liquids as solvents in these reactions: [, ]

Q3: How was Bis(2-ethylhexyl) phosphite analyzed in these studies?

A3: The researchers employed a combination of analytical techniques to identify and quantify Bis(2-ethylhexyl) phosphite and its reaction products. These included:

- LC/MS-TOF (Liquid Chromatography/Mass Spectrometry-Time of Flight): This method separates the components of the reaction mixture and then identifies them based on their mass-to-charge ratio. []

- GC/MS (Gas Chromatography/Mass Spectrometry): Similar to LC/MS, but uses a gas as the mobile phase, suitable for volatile compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.